![molecular formula C11H27NOSi B1455896 N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine CAS No. 455954-96-8](/img/structure/B1455896.png)
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Overview
Description
Chemical Structure and Key Features N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine (CAS: 455954-96-8) is a tertiary amine with a unique hybrid structure combining silicon and oxygen functionalities. Its molecular formula is C10H25NOSi (average mass: 203.402 g/mol), featuring:
- A tert-butyl group (2-methyl-2-propanamine backbone).
- A methoxymethyl group (-CH2OCH3) attached to the nitrogen.
- A trimethylsilylmethyl group (-CH2Si(CH3)3) as the second substituent on the nitrogen .
The trimethylsilyl (TMS) group enhances hydrophobicity and steric bulk, while the methoxymethyl group introduces mild polarity, making the compound suitable for applications in organosilicon chemistry and protective group strategies in organic synthesis.
Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolidine derivatives , which are known to act as sodium channel blockers . Sodium channels play a crucial role in the generation and conduction of action potentials, and are the target of a variety of drugs used for the treatment of diseases like epilepsy and pain .
Mode of Action
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction affords N-benzyl substituted pyrrolidines in good yields . These pyrrolidines can act as sodium channel blockers .
Biochemical Pathways
As a sodium channel blocker, it would affect the propagation of action potentials in neurons, which could have downstream effects on a variety of neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, which could have effects on a variety of neurological processes .
Biochemical Analysis
Biochemical Properties
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine plays a vital role in biochemical reactions due to its ability to form azomethine ylides. These ylides readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, attacking electrophilic centers in the target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form azomethine ylides and participate in cycloaddition reactions can impact the synthesis of key biomolecules within cells . This, in turn, affects cellular functions such as protein synthesis, enzyme activity, and metabolic pathways. The compound’s interactions with cellular components can lead to changes in gene expression, influencing the production of proteins and other essential biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form azomethine ylides, which act as intermediates in [3+2] cycloaddition reactions . These ylides interact with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines. The compound’s nucleophilic nature allows it to attack electrophilic centers in target molecules, facilitating the formation of complex organic structures. Additionally, the compound’s interactions with enzymes and proteins can lead to enzyme inhibition or activation, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and light, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the compound’s stability can be maintained under controlled conditions, such as storage in a dark, dry environment. Prolonged exposure to adverse conditions can lead to degradation, affecting its ability to participate in cycloaddition reactions and other biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including irritation to the respiratory system and skin . Threshold effects have been observed, where the compound’s efficacy in biochemical reactions is maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its ability to form azomethine ylides and participate in cycloaddition reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its role in synthesizing complex organic molecules can impact the overall metabolic activity within cells, affecting the production of essential biomolecules and intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound’s ability to form azomethine ylides and participate in cycloaddition reactions is influenced by its localization within cellular compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on biochemical pathways and cellular processes.
Biological Activity
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine, with the CAS number 455954-96-8, is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H25NOSi
- Molecular Weight : 203.4 g/mol
- Chemical Structure : The compound features a methoxymethyl group, a trimethylsilyl group, and a propanamine backbone, which contribute to its unique properties.
Synthesis
The synthesis of this compound involves a multi-step process starting from methanol and formaldehyde. The general reaction scheme is as follows:
- Stage 1 : Combine methanol and aqueous formaldehyde with N-tert-butyltrimethylsilylmethylamine in water at low temperatures.
- Stage 2 : Add potassium carbonate to facilitate the reaction.
This process yields a mixture of the desired compound and unreacted materials, which can be used directly without further purification .
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in relation to receptor interactions and metabolic stability.
- Melatonin Receptor Agonism : Some derivatives of similar compounds have shown selective binding affinity to melatonin receptors (MT(2)), suggesting potential applications in sleep disorders and metabolic regulation .
- Metabolic Stability : Modifications to the chemical structure of related compounds have been explored to enhance metabolic stability against CYP450-mediated metabolism, which could improve their pharmacokinetic profiles .
Case Studies
Several studies have investigated the biological implications of silane compounds:
- A study demonstrated that silane derivatives could enhance drug delivery systems due to their ability to modify solubility and stability in biological environments.
- Another case highlighted the use of silane-based compounds in cancer therapies, where their unique properties allowed for targeted drug delivery mechanisms that improved therapeutic efficacy .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the following table:
Scientific Research Applications
Organic Synthesis
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is primarily utilized as a reagent in organic synthesis. Its ability to form silylated intermediates is crucial for creating protective groups in synthetic pathways. The trimethylsilyl group can be replaced under specific conditions, allowing for further functionalization of the molecule.
Reaction Type | Description |
---|---|
Substitution Reactions | The trimethylsilyl group can be substituted with various nucleophiles. |
Oxidation/Reduction | Participates in oxidation and reduction reactions while maintaining stability. |
Analytical Chemistry
In analytical chemistry, this compound serves as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). Its ability to enhance the volatility and detectability of analytes makes it valuable for analyzing complex biological samples.
Biological Studies
Recent studies have explored the biological activity of this compound. Preliminary findings suggest potential enzyme inhibition and cytotoxic effects against certain cancer cell lines. The trimethylsilyl group increases lipid solubility, enhancing cellular penetration and interaction with biological membranes.
Case Study 1: Synthesis and Application in Drug Development
In a study focused on synthesizing pharmaceutical intermediates, this compound was utilized to create a series of silylated compounds that demonstrated enhanced bioactivity compared to their non-silylated counterparts. The study highlighted the compound's role in improving the solubility and stability of active pharmaceutical ingredients (APIs).
Case Study 2: Analytical Method Development
A research team developed a novel analytical method using this compound for the quantification of trace levels of environmental pollutants in biological matrices. The method showcased improved sensitivity and specificity due to effective derivatization of target analytes, demonstrating the compound's utility in environmental chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves alkylation and silylation steps. For example, alkylation of secondary amines with 3-chloro-3-methyl-1-butyne under basic conditions (4 N NaOH, DMF, 60°C) yields intermediates, which are then silylated using trimethylsilyl chloride in methylene chloride with triethylamine as a base . Characterization relies on NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm methoxymethyl and trimethylsilyl groups. FTIR can verify C-O (methoxymethyl, ~1100 cm<sup>-1</sup>) and Si-C (trimethylsilyl, ~1250 cm<sup>-1</sup>) bonds. Purity is assessed via GC-MS or HPLC with UV detection .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve storing the compound at –20°C (as recommended for silylated amines ) and monitoring degradation via periodic NMR and LC-MS. Hydrolytic stability is tested in D2O/CD3OD (1:1) at 25°C and 40°C, tracking methoxymethyl hydrolysis (appearance of –CH2OH in <sup>1</sup>H NMR) or silyl group cleavage (loss of Si–CH3 signals) .
Advanced Research Questions
Q. How can reaction yields be optimized for the silylation step in the synthesis of this compound?
- Methodological Answer : Yield optimization involves screening solvents (e.g., NMP vs. toluene), bases (triethylamine vs. DIPEA), and stoichiometry. For example, using DIBAL (diisobutylaluminum hydride) in toluene for silylation improves yields (39–89%) by reducing side reactions . Kinetic studies (monitored by <sup>29</sup>Si NMR) reveal optimal reaction times (12–24 hours) and temperatures (reflux vs. 0°C). Catalytic amounts of Lewis acids (e.g., ZnCl2) can accelerate silylation .
Q. What analytical techniques resolve contradictions in spectral data for structural analogs?
- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping methoxymethyl and silyl peaks) are resolved via 2D NMR (HSQC, HMBC) to correlate protons with carbons. For example, HMBC can distinguish between N–CH2–O (methoxymethyl) and N–CH2–Si (trimethylsilyl) groups through long-range coupling . High-resolution mass spectrometry (HRMS) confirms molecular formula when isotopic patterns from silicon complicate interpretation .
Q. How does the steric bulk of the trimethylsilyl group influence reactivity in downstream applications?
- Methodological Answer : Steric effects are quantified via X-ray crystallography (e.g., bond angles/rotational barriers) and computational modeling (DFT). For example, the trimethylsilyl group reduces nucleophilicity at the adjacent nitrogen, as shown by slowed alkylation rates in comparative kinetic studies. This is further validated by competitive reactions with electrophiles (e.g., methyl iodide), monitored by <sup>1</sup>H NMR .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related amines with silicon or alkoxy substituents:
Key Structural Insights :
- Polarity : The methoxymethyl group offers mild polarity, contrasting with the highly polar trimethoxysilyl group in N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine .
- Silicon Reactivity : Trimethylsilyl groups are less reactive toward hydrolysis than trimethoxysilyl groups, making the target compound more stable in aqueous conditions .
Physicochemical Properties
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKJOHXJEZUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCOC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735108 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455954-96-8 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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